5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
Overview
Description
The compound “5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds. For example, Schiff bases can be prepared through the condensation reaction of m-phenylenediamine and 2-hydroxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of similar compounds is often studied using Density Functional Theory . The complete assignments of these compounds are usually performed based on experimental data and potential energy distribution of the vibrational modes .
Chemical Reactions Analysis
Similar compounds, such as 5-(3-aminophenyl)tetrazole, have been studied for their corrosion inhibition properties . These studies often involve examining the effects of the compound on different metallic substrates.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-aminophenylboronic acid, can be found in chemical databases .
Scientific Research Applications
Chemical and Physical Properties
Synthesis and Potentiometric Analysis : Alkan et al. (2007) and Yüksek et al. (2004, 2008, 2015) have conducted studies focusing on the synthesis of various 1,2,4-triazole derivatives, including those related to 5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one. These studies involved potentiometric titration in non-aqueous solvents to determine the acidity and pKa values, indicating their interest in the chemical properties of these compounds (Alkan et al., 2007), (Yüksek et al., 2004), (Yüksek et al., 2008), (Yüksek et al., 2015).
Structural Analysis : Studies like those by Xu et al. (2006) and Yüksek et al. (2005) on the crystal structure and NMR calculations of triazole derivatives further contribute to understanding the structural aspects of compounds like 5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one (Xu et al., 2006), (Yüksek et al., 2005).
Biological Activities and Applications
Antioxidant Activities : Several studies, including those by Alkan et al. (2007) and Yüksek et al. (2015), have explored the antioxidant activities of 1,2,4-triazole derivatives, providing insights into their potential biological applications (Alkan et al., 2007), (Yüksek et al., 2015).
Antimicrobial and Antitumor Properties : Research by Bektaş et al. (2007) and Demirbas et al. (2002) has demonstrated the antimicrobial and antitumor properties of certain 1,2,4-triazole derivatives, suggesting their potential in medical applications (Bektaş et al., 2007), (Demirbas et al., 2002).
Enzyme Inhibitory Effects : A study by Medetalibeyoğlu et al. (2022) explored the acetylcholinesterase inhibitory effects of novel 1,2,4-triazole derivatives, indicating a potential application in neurodegenerative disease research (Medetalibeyoğlu et al., 2022).
Photoluminescence Properties : Gusev et al. (2012) investigated the photoluminescence properties of certain triazol-quinazolines, an area which could have implications in material science and electronics (Gusev et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZMJLYKSZJTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminophenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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